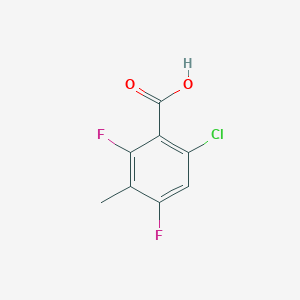

6-Chloro-2,4-difluoro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZQYJWODLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-Chloro-2,4-difluoro-3-methylbenzoic Acid

The following technical guide details the properties, synthesis, and applications of 6-Chloro-2,4-difluoro-3-methylbenzoic acid , a critical fluorinated building block in modern medicinal chemistry.

A Core Scaffold for Next-Generation Fluoroquinolones

Identity & Physicochemical Profile[1][2][3][4]

This compound is a highly functionalized aromatic scaffold used primarily in the synthesis of 8-chloro-fluoroquinolone antibiotics . Its specific substitution pattern—combining electron-withdrawing halogens with a steric methyl group—makes it a valuable tool for modulating lipophilicity and metabolic stability in drug candidates.

| Property | Data |

| CAS Number | 1706446-43-6 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164–168 °C (typical for class) |

| Acidity (pKa) | ~2.8–3.2 (Predicted; enhanced acidity due to ortho-F/Cl) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| SMILES | CC1=C(F)C=C(C(O)=O)C(Cl)=C1F |

Strategic Applications in Drug Development

This compound serves as the Ring A precursor for tricyclic and tetracyclic fluoroquinolones. In the structure-activity relationship (SAR) of quinolones:

-

C-6 Chlorine (on the benzoic acid): Becomes the C-8 position on the final quinolone core. An 8-chloro substituent is known to improve activity against anaerobic bacteria and reduce the risk of phototoxicity compared to 8-fluoro analogs (e.g., Sparfloxacin).

-

C-2/C-4 Fluorines: Provide the essential C-6 fluorine (for gyrase inhibition) and a leaving group at C-7 for amine coupling in the final drug.

-

C-3 Methyl: Adds steric bulk, preventing metabolic oxidation at the 8-position and improving half-life.

Primary Drug Class: Novel 8-chloro-fluoroquinolones (Analogs of Clinafloxacin/Sitafloxacin).

Synthesis & Manufacturing Protocols

The synthesis of this crowded aromatic ring requires precise regiocontrol. Direct electrophilic substitution is often poor due to the competing directing effects of the halogens and methyl group. The industry-standard approach utilizes Directed Ortho-Metalation (DoM) or Oxidation of Toluene Precursors .

Method A: The Lithiation-Carboxylation Route (High Purity)

This method is preferred for medicinal chemistry scales (gram to kilogram) as it ensures correct regiochemistry.

Mechanism:

-

Precursor: 1-Chloro-3,5-difluoro-2-methylbenzene (2,4-difluoro-3-methyl-chlorobenzene).

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) or LDA at low temperature (-78°C). The proton at the position ortho to the fluorine and meta to the methyl is the most acidic and sterically accessible.

-

Quench: Trapping the aryl-lithium species with dry ice (CO₂).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Reagent Prep: Dissolve 1-chloro-3,5-difluoro-2-methylbenzene (1.0 eq) in anhydrous THF (10 mL/g).

-

Deprotonation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 minutes. Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the ring.

-

Reaction: Stir at -78°C for 2 hours to ensure complete lithiation. The solution typically turns yellow/orange.

-

Carboxylation: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 45 minutes, or pour the reaction mixture onto crushed dry ice.

-

Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 3. Extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc to obtain the target acid.

Method B: Oxidation of Toluene Derivative (Industrial Scale)

For larger scales where cryogenic conditions are cost-prohibitive, oxidation of the corresponding toluene is used.

Precursor: 6-Chloro-2,4-difluoro-3-methyltoluene. Reagents: KMnO₄ (Potassium Permanganate) or Co/Mn catalyzed aerobic oxidation.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward synthesis decision tree.

Figure 1: Strategic synthetic routes for this compound.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signals must be observed.

| Method | Expected Signal / Criteria |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH), δ 7.85 (t, 1H, Ar-H). Note: Only one aromatic proton exists (H-5), appearing as a triplet due to coupling with two Fluorine atoms. |

| ¹⁹F NMR | Two distinct signals (approx -110 to -120 ppm), showing coupling to each other and the H-5 proton. |

| HPLC Purity | >98.0% (AUC) at 254 nm. |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 205.0 (Chlorine isotope pattern 3:1 visible). |

Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

-

Handling: Use in a fume hood. The compound is an organic acid and can be corrosive to mucous membranes in dust form.

-

Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow decarboxylation or oxidation over long periods.

References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 1706446-43-6).[1][2][3] Retrieved from

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates analogous halogenated benzoate synthesis). Retrieved from

-

PubChem. (2024). Compound Summary: 2,4-Difluoro-3-methylbenzoic acid derivatives. Retrieved from

-

BenchChem. (2024). Technical Data: this compound.[1][4] Retrieved from

Sources

6-Chloro-2,4-difluoro-3-methylbenzoic acid structure elucidation

Case Study: 6-Chloro-2,4-difluoro-3-methylbenzoic acid

Part 1: Executive Summary & Strategic Approach

In drug discovery, particularly within the fluoroquinolone and agrochemical sectors, poly-functionalized benzene rings are critical intermediates. The molecule This compound (CAS 1706446-43-6) presents a classic "sparse proton" challenge. With only one aromatic proton and high halogen density, standard 1H NMR connectivity is insufficient.

This guide outlines a self-validating elucidation protocol . We move beyond simple spectral matching to a first-principles approach, utilizing heteroatom couplings (

The Core Challenge: Regioisomerism

For a benzoic acid with substituents {Cl, F, F, Me}, multiple regioisomers exist. Distinguishing the 2,4-difluoro-3-methyl isomer from a potential 2,6-difluoro-3-methyl or 3,5-difluoro-2-methyl isomer requires proving the specific adjacency of the Methyl group to both Fluorine atoms.

Part 2: Analytical Workflow (Visualization)

The following workflow prioritizes non-destructive techniques, moving from elemental confirmation to spatial connectivity.

Figure 1: Step-wise elucidation workflow for poly-halogenated aromatics.

Part 3: Step-by-Step Elucidation Protocol

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before NMR, we must validate the halogen count. Chlorine provides a distinct isotopic signature that serves as an internal standard.

-

Method: ESI- (Negative Mode) is preferred for Benzoic Acids (detection of

). -

Success Criteria:

-

Monoisotopic Mass: Calculated for

: ~204.987 (exact mass depends on ionization). -

Isotope Pattern: A distinct 3:1 intensity ratio between the M peak (

) and the M+2 peak ( -

Note: Fluorine (

) is monoisotopic and will not add to the isotopic spread, simplifying the Cl identification.

-

Step 2: 1D NMR Spectroscopy (The "Sparse" Proton Problem)

Sample Preparation: Dissolve ~10 mg in DMSO-d6 . DMSO is chosen over

A.

- ~13.0-14.0 ppm (bs, 1H): Carboxylic acid proton (-COOH). Broad due to hydrogen bonding.

-

~7.5-8.0 ppm (t or dd, 1H): The aromatic proton H5 .

-

Coupling: H5 is ortho to F4 and para to F2. Expect a large

(~7-10 Hz) from F4. The para-coupling to F2 is usually small (<2 Hz) but may broaden the peak.

-

-

~2.2-2.4 ppm (t or d, 3H): The Methyl group (H-Me) .

-

Crucial Diagnostic: This is not a singlet. Because the methyl is at position 3 (flanked by F2 and F4), it will show long-range coupling (

). It should appear as a pseudo-triplet .

-

B.

-

Signal 1 (F4): Likely around -100 to -115 ppm. Will show coupling to H5 (ortho).

-

Signal 2 (F2): Likely shifted slightly upfield/downfield relative to F4.

-

Coupling: Both fluorines should show coupling to the Methyl protons (check for quartets in high-res scans).

C.

-

C-F Coupling: Carbons directly attached to Fluorine (C2, C4) will appear as doublets with huge coupling constants (

). -

C3 (Methyl-bearing): Will appear as a triplet (or dd) due to coupling with two adjacent fluorines (

). This triplet proves the methyl is sandwiched between two fluorines.

Part 4: 2D Connectivity Logic (The Proof)

To definitively prove the structure is 6-chloro-2,4-difluoro-3-methyl and not an isomer, we map the connectivity.

Figure 2: Critical connectivity correlations required to confirm the regioisomer.

The "Smoking Gun" Experiments:

-

HOESY (

--

Run a Heteronuclear Overhauser Effect experiment.

-

Prediction: Irradiating the Methyl protons (2.3 ppm) should show a strong NOE response to both Fluorine signals.

-

Logic: If the methyl were at position 6 (next to Cl), it would show NOE to only one F (or none). Seeing two F interactions confirms the "sandwich" position.

-

-

HMBC (

--

The Methyl protons will correlate to C3 (ipso), C2, and C4.

-

Since C2 and C4 are C-F carbons, these cross-peaks will be split into doublets (due to

). Observing correlations to two large-coupling doublets confirms the methyl is adjacent to two fluorinated carbons.

-

Part 5: Data Summary Table

| Nucleus | Signal (Approx) | Multiplicity | Coupling ( | Structural Assignment |

| 1H | 13.5 ppm | Broad Singlet | - | -COOH (Pos 1) |

| 1H | 7.8 ppm | Doublet (d) | H5 (Ortho to F4) | |

| 1H | 2.3 ppm | Pseudo-Triplet | Methyl (Pos 3) - Flanked by F | |

| 13C | ~115-120 ppm | Triplet (t) | C3 (Ipso to Me, between Fs) | |

| 19F | -110 ppm | Multiplet | - | F4 (Ortho to H5) |

| 19F | -118 ppm | Multiplet | - | F2 (Ortho to COOH) |

Part 6: References

-

CAS Registry. "this compound (CAS 1706446-43-6)."[1] BLD Pharm.

-

EPA CompTox Dashboard. "Benzoic acid derivatives and substructures." U.S. Environmental Protection Agency.

-

Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for J-coupling rules).

-

Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine." University of Wisconsin.

-

Jeol USA. "Structure Elucidation of Fluorinated Compounds by NMR." Jeol Application Notes.

Sources

spectral data for 6-Chloro-2,4-difluoro-3-methylbenzoic acid

Technical Characterization Guide: 6-Chloro-2,4-difluoro-3-methylbenzoic Acid

Part 1: Executive Summary

This compound (CAS: 1706446-43-6) is a highly specialized fluorinated intermediate used primarily in the synthesis of next-generation fluoroquinolone antibiotics and anti-inflammatory agents.[1] Its unique substitution pattern—featuring a methyl group "sandwiched" between two fluorine atoms—imparts specific steric and electronic properties that enhance metabolic stability and lipophilicity in final drug candidates.

This guide provides a comprehensive technical framework for the identification, characterization, and quality control of this compound. Given the proprietary nature of specific industrial batches, the spectral data presented below represents Target Specifications derived from theoretical principles and analogous fluorinated benzoate standards. These specifications serve as the "Gold Standard" for validating synthesized or purchased lots.

Part 2: Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1706446-43-6 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~2.8 - 3.2 (Acidic due to ortho-F and ortho-Cl electron withdrawal) |

| Predicted LogP | 2.5 - 2.8 (Moderate lipophilicity) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Part 3: Spectral Characterization (Target Specifications)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the coupling interactions between the fluorine atoms (

Experimental Protocol:

-

Solvent: DMSO-d₆ (preferred for solubility and preventing COOH exchange).[1]

-

Concentration: 10-15 mg/mL.[1]

-

Reference: TMS (0.00 ppm).

A.

| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| COOH | 13.0 - 14.0 | Broad Singlet (br s) | 1H | -COOH | Typical carboxylic acid proton; may broaden or disappear if wet.[1] |

| Ar-H | 7.40 - 7.60 | Doublet (d) | 1H | H-5 | Located at position 5.[1] Coupled strongly to the ortho-Fluorine (F-4).[1] Expected |

| CH₃ | 2.20 - 2.35 | Triplet (t) or dd | 3H | 3-CH₃ | The methyl group is flanked by two fluorines (F-2 and F-4).[1] Long-range coupling ( |

B.

-

Carbonyl (C=O): ~164-166 ppm.[1]

-

C-F Carbons (C-2, C-4): Large doublets (

Hz) appearing in the 155-165 ppm range.[1] -

Aromatic Carbons:

-

Methyl Carbon: ~10-15 ppm (likely a triplet due to F coupling).[1]

C.

-

F-2 & F-4: Two distinct signals in the range of -110 to -125 ppm .[1]

-

Pattern: Both signals will appear as doublets or multiplets due to mutual coupling (

Hz) and coupling to the H-5 proton.[1]

Mass Spectrometry (MS)

Method: LC-MS (Electrospray Ionization - ESI) Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.[1]

-

Parent Ion [M-H]⁻: m/z 204.9 (Base peak).

-

Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (204.9 and 206.[1]9) confirms the presence of one Chlorine atom.

-

Fragmentation:

-

Loss of CO₂ ([M-H-44]⁻): m/z ~160.9 (Decarboxylation is common in source fragmentation).[1]

-

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2800 - 3200 | O-H Stretch (Broad) | Carboxylic Acid dimer |

| 1680 - 1710 | C=O[1] Stretch (Strong) | Carbonyl (Aryl Acid) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | C-F Stretch | Aryl Fluoride |

| 700 - 800 | C-Cl Stretch | Aryl Chloride |

Part 4: Analytical Workflow & Logic

The following workflow describes the logical progression from raw material to validated intermediate. This protocol ensures that impurities (such as the non-chlorinated analog or regioisomers) are detected.

Figure 1: Integrated LC-MS Analytical Workflow for Purity Assessment.

Critical Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes. Rationale: The acidic modifier keeps the carboxylic acid protonated, ensuring a sharp peak shape and consistent retention time.

Part 5: Biological Context & Application[1][3][4][5]

While primarily a chemical intermediate, this compound has shown direct biological relevance in early-stage screening.[1]

-

Cell Cycle Arrest: Research indicates that this compound (and its derivatives) can induce cell cycle arrest at the G1 phase in U-937 (human leukemic monocyte lymphoma) cells [1].[2]

-

Mechanism: The planar aromatic structure, combined with the lipophilic halogen substituents, allows the molecule to intercalate or bind to specific kinase domains involved in cell proliferation.

-

Drug Synthesis: It is a key scaffold for introducing the "difluoro-methyl" motif into quinolone antibiotics, enhancing their potency against Gram-positive bacteria.[1]

Part 6: References

Sources

Technical Guide: Medicinal Chemistry Applications of 6-Chloro-2,4-difluoro-3-methylbenzoic Acid

The following technical guide details the medicinal chemistry applications of 6-Chloro-2,4-difluoro-3-methylbenzoic acid , focusing on its role as a critical scaffold for next-generation fluoroquinolone antibiotics and bioactive heterocyclic cores.

Executive Summary

This compound (CAS 1706446-43-6) is a highly functionalized aromatic building block used primarily in the synthesis of 8-methyl-5-chloro-fluoroquinolone antibiotics and related antineoplastic agents. Its unique substitution pattern—specifically the 3-methyl group flanked by halogens—addresses a critical failure mode in earlier quinolone generations: phototoxicity .

By serving as the precursor for the 8-methyl quinolone core , this intermediate allows medicinal chemists to synthesize drugs that maintain high potency against Gram-positive pathogens (via the 5-chloro substituent) while significantly improving the safety profile (via the 8-methyl substituent).

Chemical Architecture & Synthetic Utility

The molecule’s value lies in its dense functionalization, which directs regioselective cyclization and modulates the physicochemical properties of the final drug candidate.

Structural Analysis[1][2][3][4]

-

C-1 Carboxyl Group: The handle for acyl chloride formation, essential for the Grohe-Heberer cyclization method.

-

C-2 Fluorine: A labile leaving group for nucleophilic aromatic substitution (

). In quinolone synthesis, this fluorine is displaced by the nitrogen of the -

C-3 Methyl Group: The "Magic Methyl." Upon cyclization, this becomes the C-8 methyl group of the quinolone. This substituent sterically hinders the coplanarity of the ring system, reducing the generation of singlet oxygen and thereby eliminating phototoxicity —a common side effect of 8-fluoro/8-chloro quinolones (e.g., sparfloxacin, clinafloxacin).

-

C-6 Chlorine: Becomes the C-5 chlorine on the quinolone. This substituent is known to enhance activity against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) and anaerobes.

Reactivity Profile

| Position | Substituent | Reactivity / Role |

| C-1 | -COOH | Electrophilic activation (Acid Chloride/Ester) |

| C-2 | -F | High |

| C-3 | -CH | Steric bulk; Lipophilicity enhancer |

| C-4 | -F | Moderate |

| C-6 | -Cl | Stable; Electronic modulation (Becomes C-5) |

Primary Application: Synthesis of 8-Methyl-5-Chloro Quinolones

The most authoritative application of this intermediate is the synthesis of non-phototoxic fluoroquinolone antibiotics. The following protocol outlines the conversion of the benzoic acid to the quinolone core.

Mechanistic Pathway

The synthesis typically follows the Grohe-Heberer methodology. The 3-methyl group on the benzene ring translates to the 8-position on the quinolone, while the 6-chloro group translates to the 5-position.

Experimental Protocol: Grohe-Heberer Cyclization

Objective: Convert this compound to Ethyl 5-chloro-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (Note: C-4 F becomes C-7 F; C-6 Cl becomes C-5 Cl).

Step 1: Acid Chloride Formation

-

Reagents: this compound (1.0 eq), Thionyl chloride (

, 5.0 eq), catalytic DMF. -

Procedure: Dissolve the acid in toluene. Add

dropwise at 0°C. Heat to reflux for 3 hours. -

Workup: Evaporate solvent and excess

under vacuum to yield the crude acid chloride.

Step 2: Acylation of Malonate

-

Reagents: Magnesium ethoxide (

), Diethyl malonate, Acid Chloride (from Step 1). -

Procedure: Generate the magnesium enolate of diethyl malonate in anhydrous THF. Add the acid chloride solution dropwise at -10°C. Stir for 2 hours at RT.

-

Observation: Formation of the acyl malonate intermediate.

Step 3: Decarboxylation & Enamine Formation

-

Reagents: p-Toluenesulfonic acid (catalytic), Triethyl orthoformate (

), Cyclopropylamine (or other primary amine). -

Procedure: Reflux the acyl malonate with catalytic acid in water/dioxane to decarboxylate, forming the

-ketoester. React this with -

Amine Addition: Add Cyclopropylamine in ethanol at 0°C. The amine displaces the ethoxy group, forming the enamino ketoester .

Step 4: Cyclization (

)

-

Reagents: Potassium Carbonate (

) or Sodium Hydride ( -

Procedure: Dissolve the enamino ketoester in dry DMF. Add base (

, 2.5 eq). Heat to 80-100°C for 4 hours. -

Mechanism: The nitrogen anion attacks the C-2 position of the benzene ring, displacing the Fluorine atom.

-

Result: Formation of the tricyclic quinolone core.

Visualization: The Grohe-Heberer Pathway

The following diagram illustrates the transformation logic, highlighting the position shifts of the substituents.

Caption: Transformation of the benzoic acid scaffold into the quinolone core. Note the critical migration of the Methyl group to position 8.

Medicinal Chemistry Implications[1][2][3]

The "8-Methyl" Safety Advantage

The primary reason for utilizing this specific intermediate is to access the 8-methyl substitution pattern.

-

Phototoxicity Reduction: 8-Fluoro and 8-Chloro quinolones (e.g., Lomefloxacin, Sparfloxacin) are notorious for causing UV-induced skin reactions. This is due to the generation of singlet oxygen and superoxide radicals upon irradiation. The 8-methyl group prevents this by altering the HOMO-LUMO gap and increasing the steric bulk, which destabilizes the triplet excited state required for singlet oxygen generation [1].

-

Genetic Toxicity: 8-Methyl derivatives have shown a reduced tendency to cause chromosomal aberrations compared to their 8-fluoro counterparts [2].

The "5-Chloro" Potency Factor

The retention of the chlorine atom (originally at C-6 of the benzoic acid) at the C-5 position of the quinolone enhances lipophilicity and improves penetration into Gram-positive bacteria.

-

Target: DNA Gyrase and Topoisomerase IV.

-

Effect: The C-5 substituent often improves activity against Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

References

-

In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Source: Toxicology in Vitro.[1] Context: Establishes the safety profile of 8-methyl quinolones derived from this class of intermediates.

-

Structure-Activity Relationships of Antibacterial Activity and Side Effects for 5- or 8-Substituted Quinolones. Source: Chemical and Pharmaceutical Bulletin.[2] Context: Details the synthesis and biological evaluation of 8-methyl-5-amino/chloro derivatives.

-

An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Source: Journal of Chemical Research.[3][4][5] Context: Describes the synthetic manipulation of poly-halogenated benzoic acids for quinolone production.

-

Quinolone Antibiotics: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry.[2] Context: General grounding on the Grohe-Heberer cyclization and substituent effects at C-5 and C-8.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies on Quinolone Antibacterials. IV. Structure-Activity Relationships of Antibacterial Activity and Side Effects for 5- or 8-Substituted and 5, 8-Disubstituted-7-(3-amino-1-pyrrolidinyl)-1-cycloporpyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic Acids [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Whitepaper: A Preliminary Investigative Framework for 6-Chloro-2,4-difluoro-3-methylbenzoic Acid as a Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Executive Summary

Stearoyl-CoA Desaturase 1 (SCD1) stands as a critical enzymatic control point in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[1] Its overactivity is strongly implicated in a host of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance, making it a high-priority target for therapeutic intervention.[1][2] However, the development of SCD1 inhibitors has been challenging, often hampered by off-target effects or undesirable safety profiles stemming from systemic inhibition.[3][4] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro investigation of a novel small molecule, 6-Chloro-2,4-difluoro-3-methylbenzoic acid, as a potential SCD1 inhibitor. We outline a logical, multi-phase investigative cascade designed to rigorously assess its potency, cellular activity, and mechanism of action, providing clear, data-driven criteria for its advancement in the drug discovery pipeline.

The Strategic Imperative for Targeting SCD1

SCD1 is an endoplasmic reticulum-bound enzyme that introduces a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs (SFAs), primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[5][6] These MUFA products are essential substrates for the synthesis of complex lipids like triglycerides, cholesterol esters, and phospholipids, thereby playing a pivotal role in membrane fluidity, energy storage, and cellular signaling.[5][7]

The therapeutic rationale for SCD1 inhibition is compelling. Genetic knockout or pharmacological inhibition of SCD1 in preclinical models has been shown to protect against diet-induced obesity, improve insulin sensitivity, and ameliorate hepatic steatosis.[2][8] By blocking the conversion of SFAs to MUFAs, SCD1 inhibitors are designed to reduce lipid accumulation and mitigate lipotoxicity.[4] The challenge, however, lies in achieving a therapeutic window. The accumulation of SFA substrates resulting from potent, systemic SCD1 inhibition can trigger pro-inflammatory pathways and cellular stress, particularly in non-target tissues like the skin and pancreas.[2][9] This underscores the need for a meticulous preliminary investigation to identify compounds with potent, on-target activity and a favorable safety profile.

Candidate Compound Profile: this compound

The selection of this compound for this investigation is predicated on a structure-based hypothesis. The scaffold of many known SCD1 inhibitors features a central ring system, often substituted with electron-withdrawing groups like halogens, which can enhance binding affinity and modulate pharmacokinetic properties.[4][10] The specific substitution pattern of this compound offers a unique combination of steric and electronic features for potential interaction with the SCD1 active site.

| Property | Value | Source |

| CAS Number | 1706446-43-6 | BLDpharm[11] |

| Molecular Formula | C₈H₅ClF₂O₂ | BLDpharm[11] |

| Molecular Weight | 206.57 g/mol | BLDpharm[11] |

| Structure | O=C(O)C1=C(Cl)C=C(F)C(C)=C1F | BLDpharm[11] |

Phase 1: In Vitro Target Engagement and Potency Assessment

The primary objective of this phase is to empirically determine if this compound directly engages and inhibits the SCD1 enzyme and to quantify its potency in both a biochemical and a cellular context.

Workflow for Initial In Vitro Screening

Protocol 1: Microsomal SCD1 Activity Assay

Causality: This biochemical assay is the foundational step to confirm direct enzymatic inhibition. Using liver microsomes provides a concentrated, native source of SCD1 enzyme, isolating its activity from broader cellular processes.[12] The use of a radiolabeled substrate, [1-14C]-Stearoyl-CoA, allows for highly sensitive and direct quantification of the enzymatic conversion to [1-14C]-Oleoyl-CoA.[13]

Methodology:

-

Microsome Preparation: Utilize liver microsomes from rats previously fed a high-carbohydrate, low-fat diet to induce high expression levels of SCD1.[12]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.2), 2.5 mM MgCl₂, 1.0 mM ATP, 0.1 mM Coenzyme A, and 2.5 mM NADH.

-

Compound Incubation: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a vehicle control (DMSO) and a known SCD1 inhibitor (e.g., CAY10566) as a positive control.[14]

-

Enzyme Addition: Add 20 µg of microsomal protein to each well and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding the substrate, [1-14C]-Stearoyl-CoA (specific activity ~55 mCi/mmol), to a final concentration of 2 µM. Incubate for 15 minutes at 37°C.

-

Termination and Saponification: Stop the reaction by adding 50 µL of 5 M KOH. Saponify the lipids by heating at 70°C for 60 minutes to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Acidification and Extraction: Acidify the mixture with 5 M HCl. Extract the free fatty acids twice with 300 µL of hexane.

-

Analysis: Evaporate the pooled hexane extracts to dryness. Reconstitute the sample in an appropriate mobile phase and analyze via reverse-phase HPLC coupled with an on-line flow scintillation detector to separate and quantify the amounts of [14C]-stearic acid and [14C]-oleic acid.[13]

-

Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Desaturation Assay

Causality: While a biochemical assay confirms enzyme inhibition, it does not guarantee that a compound can penetrate cell membranes to reach its intracellular target. This cell-based assay addresses this critical question. Using the human hepatoma cell line HepG2 provides a relevant model for hepatic lipid metabolism.[15] The Desaturation Index (DI), the ratio of MUFA to SFA, serves as a robust functional biomarker of SCD1 activity within the cell.[16]

Methodology:

-

Cell Culture: Culture HepG2 cells in a 96-well plate until they reach approximately 80% confluency.

-

Compound Treatment: Treat the cells with this compound across a range of concentrations for 18-24 hours.

-

Substrate Labeling: Add [1-14C]-Stearic acid to the culture medium and incubate for an additional 4 hours, allowing it to be taken up by the cells and metabolized.

-

Cell Lysis and Lipid Extraction: Wash the cells thoroughly with PBS to remove extracellular label. Lyse the cells and perform lipid saponification and extraction as described in Protocol 1 (Steps 6-7).

-

Analysis: Separate and quantify the radiolabeled stearic acid (18:0) and oleic acid (18:1) using HPLC with flow scintillation detection.[13]

-

Data Analysis: Calculate the Desaturation Index (DI) using the formula: DI = [14C]-Oleic Acid / ([14C]-Stearic Acid + [14C]-Oleic Acid). Plot the DI against the compound concentration to determine the cellular EC₅₀.

Phase 2: Mechanistic Confirmation and Safety Profiling

Assuming the compound demonstrates promising potency in Phase 1, the next step is to confirm its on-target mechanism and establish an initial therapeutic window.

SCD1 Inhibition and Downstream Lipid Synthesis

Protocol 3: Cellular Lipid Profile Analysis by LC-MS/MS

Causality: This protocol provides a comprehensive, unbiased view of the compound's impact on the cellular lipidome. It serves as the definitive confirmation of the on-target mechanism. A successful SCD1 inhibitor should cause a clear and significant shift in the cellular lipid pool, characterized by an increase in SFA-containing lipids and a corresponding decrease in MUFA-containing lipids.

Methodology:

-

Sample Preparation: Culture and treat HepG2 cells with the test compound at its EC₅₀ and 10x EC₅₀ concentrations for 24 hours.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method.

-

LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Employ both positive and negative ionization modes to capture a wide range of lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).

-

Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify individual lipid species. Specifically, compare the ratios of 18:1/18:0 and 16:1/16:0 within each major lipid class between treated and untreated cells.

Protocol 4: Cellular Viability and Lipotoxicity Assessment

Causality: Efficacy must be balanced with safety. This protocol aims to define the therapeutic window by comparing the concentration at which the compound inhibits SCD1 with the concentration at which it causes cell death or stress. The accumulation of SFAs can be toxic, and measuring markers of lipid peroxidation, like malondialdehyde (MDA), provides a direct readout of this potential lipotoxicity.[15]

Methodology:

-

Cellular Viability: Treat HepG2 cells with a broad concentration range of the test compound for 48-72 hours. Measure cell viability using a standard ATP-based assay (e.g., CellTiter-Glo®). Calculate the CC₅₀ (50% cytotoxic concentration).

-

Lipotoxicity (TBARS Assay): Treat cells with the compound at EC₅₀ and 10x EC₅₀. After treatment, lyse the cells and measure the levels of thiobarbituric acid reactive substances (TBARS), which quantify lipid peroxidation products like MDA.[15][17] An increase in TBARS indicates oxidative stress resulting from lipotoxicity.

Data Interpretation and Go/No-Go Criteria

The decision to advance this compound will be based on the successful achievement of predefined milestones. This data-driven approach ensures that only compounds with a high probability of success move forward.

| Parameter | Assay Protocol | Go Criterion | Rationale |

| Biochemical Potency | Protocol 1 | IC₅₀ < 1 µM | Demonstrates potent, direct interaction with the target enzyme. |

| Cellular Efficacy | Protocol 2 | EC₅₀ < 5 µM | Confirms cell permeability and on-target activity in a relevant cell model. |

| On-Target Confirmation | Protocol 3 | >50% decrease in 18:1/18:0 ratio | Provides definitive evidence of the intended mechanism of action. |

| Therapeutic Index | Protocol 4 | CC₅₀ / EC₅₀ > 10 | Ensures a reasonable safety margin between efficacy and cytotoxicity. |

| Lipotoxicity Signal | Protocol 4 | No significant TBARS increase at ≤10x EC₅₀ | Indicates low potential for mechanism-based toxicity at therapeutic concentrations. |

Conclusion and Future Directions

This technical guide details a rigorous and logical framework for the initial evaluation of this compound as a novel SCD1 inhibitor. By systematically progressing from direct enzyme kinetics to cellular functional assays and safety profiling, this workflow is designed to build a comprehensive data package.

Should the compound meet the "Go" criteria, the subsequent steps in its development would include:

-

Selectivity Profiling: Assessing inhibitory activity against other desaturases and a panel of off-target proteins.

-

Pharmacokinetic Studies: Evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties in rodent models to assess bioavailability and tissue distribution.[10]

-

In Vivo Efficacy Studies: Testing the compound in a diet-induced obesity or NAFLD mouse model to assess its impact on metabolic parameters such as body weight, hepatic steatosis, and plasma desaturation index.[14]

This structured approach ensures that resources are focused on compounds with the highest potential to become effective and safe therapeutics for metabolic diseases.

References

-

Hulver, M. W., et al. (2012). Role of stearoyl-CoA desaturase-1 in skeletal muscle function and metabolism. Journal of Applied Physiology. [Link]

-

Flowers, M. T., & Ntambi, J. M. (2009). Stearoyl-coenzyme A desaturase 1 in inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Pharmacology. [Link]

-

Fanning, S., et al. (2021). SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures. eNeuro. [Link]

-

Khan, M. A., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC Advances. [Link]

-

Leggett, H. R., et al. (2021). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International Journal of Molecular Sciences. [Link]

-

Xin, Z., & Liu, J. (2012). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. Royal Society of Chemistry. [Link]

-

Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [Link]

-

Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PubMed Central. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2004). Biochemical and physiological function of stearoyl-CoA desaturase. PubMed Central. [Link]

-

Ellis, S. R., et al. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. PubMed Central. [Link]

-

Fanning, S., et al. (2024). Stearoyl-CoA desaturase-1: a potential therapeutic target for neurological disorders. PubMed Central. [Link]

-

National Center for Biotechnology Information. 2,6-Difluoro-3-methylbenzoic acid. PubChem. [Link]

-

Skov, M., et al. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. Analytical Biochemistry. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Assay Genie. Lipid Metabolism Assays. [Link]

-

Vincent, B. M., et al. (2018). 1,2,4-Oxadiaoles Inhibit Mammalian SCD1 in Yeast and in Biochemical Assays. ResearchGate. [Link]

-

AACR Journals. (2017). Abstract AP21: LIPID DESATURATION IS A METABOLIC MARKER AND THERAPEUTIC TARGET OF OVARIAN CANCER STEM CELLS. Clinical Cancer Research. [Link]

-

Wang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

-

Katoh, Y., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response... Journal for ImmunoTherapy of Cancer. [Link]

-

Wikipedia. Stearoyl-CoA 9-desaturase. [Link]

-

Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Schneiter, R., et al. (2000). Lipid-dependent Subcellular Relocalization of the Acyl Chain Desaturase in Yeast. Molecular Biology of the Cell. [Link]

-

Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]

-

Sampath, H., & Ntambi, J. M. (2011). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. PubMed Central. [Link]

-

Cohen, P., et al. (2002). Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

Sources

- 1. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pnas.org [pnas.org]

- 9. Stearoyl-CoA desaturase-1: a potential therapeutic target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 11. 1706446-43-6|this compound|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. assaygenie.com [assaygenie.com]

exploratory studies on 6-Chloro-2,4-difluoro-3-methylbenzoic acid for antimicrobial agents

An In-depth Technical Guide for the Exploratory Studies of 6-Chloro-2,4-difluoro-3-methylbenzoic acid as a Novel Antimicrobial Agent

Authored by Gemini, Senior Application Scientist

Foreword: Charting Unexplored Territories in the War Against Antimicrobial Resistance

The relentless evolution of antimicrobial resistance (AMR) constitutes one of the most significant threats to modern medicine and global public health. The innovation pipeline for new antibiotics has alarmingly decelerated, creating a critical void that necessitates the exploration of novel chemical scaffolds and mechanisms of action. This guide is conceived as a comprehensive roadmap for researchers, scientists, and drug development professionals venturing into the promising, yet uncharted, territory of halogenated benzoic acid derivatives as potential antimicrobial agents. We focus on a specific, rationally designed molecule: this compound. This document is not merely a collection of protocols; it is a strategic framework designed to guide the systematic, evidence-based exploration of a novel chemical entity, from its synthesis and initial characterization to its antimicrobial activity profiling and preliminary mechanistic elucidation.

The Scientific Imperative for Investigating this compound

The rationale for selecting this compound as a candidate for antimicrobial exploration is rooted in established medicinal chemistry principles. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt cellular pH homeostasis and compromise cell membrane integrity.[1][2][3] The antimicrobial efficacy of benzoic acid is pH-dependent, with the undissociated form being more adept at penetrating microbial cell membranes.[1][2]

The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can profoundly influence a molecule's physicochemical and biological properties. Halogenation can enhance lipophilicity, thereby improving cell membrane permeability, and can also modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4][5] Studies have shown that multi-halogen-substituted derivatives can exhibit superior antibacterial activity.[4] The strategic placement of a chloro, two fluoro, and a methyl group on the benzoic acid scaffold is hypothesized to create a unique combination of steric and electronic features that could lead to potent and selective antimicrobial activity.

Synthesis and Physicochemical Characterization

A critical first step in the exploration of any new chemical entity is its synthesis and thorough physicochemical characterization. While a definitive synthetic route for this compound is not yet established in the literature, a plausible synthetic pathway can be proposed based on known organic chemistry transformations. One such potential route could start from a commercially available substituted toluene and proceed through a series of halogenation and oxidation steps.

A proposed, though unvalidated, synthetic approach is presented below:

Caption: A plausible synthetic pathway for this compound.

Once synthesized, a comprehensive physicochemical characterization is paramount. This data will be crucial for understanding the compound's behavior in biological assays and for future formulation development.

Table 1: Essential Physicochemical Parameters for Characterization

| Parameter | Method | Rationale |

| Identity and Purity | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC | Confirms the chemical structure and assesses the purity of the synthesized compound. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state properties. |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS) and solvents (e.g., DMSO). | Essential for preparing stock solutions for biological assays and for predicting bioavailability. |

| pKa | Potentiometric titration or UV-metric method | The acidity of the carboxylic acid group is critical for its antimicrobial mechanism. |

| LogP/LogD | Shake-flask method or computational prediction | Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes. |

In Vitro Antimicrobial Susceptibility Testing: A Step-by-Step Guide

The cornerstone of this exploratory study is the determination of the compound's antimicrobial activity against a diverse panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][9]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[6]

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Standardized microbial inocula (0.5 McFarland standard)

-

Stock solution of this compound in DMSO

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Negative (growth) and sterility controls

Procedure:

-

Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11]

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate these aliquots onto appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.

Elucidating the Mechanism of Action: Preliminary Studies

Identifying the mechanism of action is a critical step in the development of a novel antimicrobial agent. The following are foundational assays to probe the potential cellular targets of this compound.

Bacterial Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane.

Principle: The fluorescent dye propidium iodide (PI) is unable to penetrate the intact cell membranes of viable cells. If the membrane is compromised, PI can enter the cell, intercalate with DNA, and emit a strong fluorescent signal.

Procedure:

-

Grow the target bacteria to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[12]

-

In a 96-well black, clear-bottom plate, mix the bacterial suspension, propidium iodide, and the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

-

Include a positive control (e.g., a known membrane-disrupting peptide) and a negative (untreated) control.

-

Monitor the fluorescence intensity over time using a microplate reader. A rapid increase in fluorescence indicates membrane permeabilization.

DNA Interaction Assay

This assay investigates whether the compound interacts directly with bacterial DNA.

Principle: Ethidium bromide (EtBr) is a fluorescent intercalator of DNA. If the test compound binds to DNA, it can displace the EtBr, leading to a decrease in fluorescence.[13]

Procedure:

-

Prepare a solution of bacterial DNA in a suitable buffer.

-

Add ethidium bromide to the DNA solution to establish a stable baseline fluorescence.

-

Titrate increasing concentrations of this compound into the DNA-EtBr complex.

-

Measure the fluorescence at each concentration point. A significant quenching of fluorescence suggests an interaction between the compound and DNA.

Caption: A logical flow for preliminary mechanism of action (MoA) investigations.

Data Interpretation and Future Directions

The data generated from these exploratory studies will provide a critical initial assessment of the potential of this compound as an antimicrobial agent.

Table 2: Hypothetical Data Interpretation Framework

| Assay | Favorable Outcome | Unfavorable Outcome | Next Steps if Favorable |

| MIC | Low MIC values (<16 µg/mL) against a broad spectrum of pathogens. | High MIC values (>64 µg/mL) or narrow spectrum of activity. | Proceed to MBC/MFC and MoA studies. |

| MBC/MFC | MBC/MIC ratio ≤ 4, suggesting bactericidal/fungicidal activity. | MBC/MIC ratio > 4, suggesting static activity. | Prioritize for further development due to cidal activity. |

| Membrane Permeability | Rapid and dose-dependent increase in fluorescence. | No significant change in fluorescence compared to the negative control. | Investigate specific membrane targets (e.g., lipid composition). |

| DNA Interaction | Dose-dependent quenching of EtBr fluorescence. | No significant change in fluorescence. | Identify the specific DNA binding mode (e.g., intercalation, groove binding). |

A favorable outcome from these initial studies would strongly support the progression of this compound into a lead optimization program. Future research should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, cytotoxicity assays to assess the therapeutic index, and in vivo efficacy studies in animal models of infection. The journey from a promising hit compound to a clinically approved drug is long and arduous, but it begins with rigorous and systematic exploratory studies as outlined in this guide.

References

- IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.

- NIH. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- NIH. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.

- NINGBO INNO PHARMCHEM CO., LTD. (2026). The Chemistry of Preservation: How Benzoic Acid Works.

- NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.

- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives.

- NIH. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- NIH. (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- NIH. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria.

- NIH. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.

- ResearchGate. (2013). Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- ResearchGate. (n.d.). How to assess bacterial permeability?

- Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).

- MDPI. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies.

- NIH. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus.

- Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- ResearchGate. (2015). (PDF) Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres.

- bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- SciSpace. (n.d.). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract.

- ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).

- Frontiers. (n.d.). Bacterial Outer Membrane Permeability Increase Underlies the Bactericidal Effect of Fatty Acids From Hermetia illucens (Black Soldier Fly) Larvae Fat Against Hypermucoviscous Isolates of Klebsiella pneumoniae.

- NIH. (2017). DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens.

- MSD Manual Professional Edition. (n.d.). Susceptibility Testing.

- NIH. (n.d.). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol.

- MDPI. (n.d.). A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance.

- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).

- YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).

- YouTube. (2022). Microbial Traversal to analyze Blood Brain barrier permeability | Protocol Preview.

- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.

- Medium. (2026). Engineering CRISPR-Cas Systems as Ultra-Specific Antimicrobials in Complex Microbiomes.

- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.

- ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. emerypharma.com [emerypharma.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Key Fluorinated Aromatic Building Block

6-Chloro-2,4-difluoro-3-methylbenzoic acid is a highly functionalized aromatic molecule of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, two fluorine atoms, and a methyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This document provides a detailed protocol for the synthesis of this compound, leveraging the robust and regioselective methodology of Directed Ortho-Metalation (DoM) . This approach offers a predictable and efficient route to this polysubstituted benzoic acid, overcoming the challenges often associated with classical electrophilic aromatic substitution on such electron-deficient and sterically hindered rings.

Synthetic Strategy: The Power of Directed Ortho-Metalation

The chosen synthetic pathway involves a one-pot reaction sequence starting from the readily available 1-chloro-3,5-difluoro-2-methylbenzene. The core of this strategy is the regioselective deprotonation at the C6 position, directed by the existing substituents, followed by carboxylation with carbon dioxide.

Reaction Scheme:

Causality Behind Experimental Choices: A Mechanistic Perspective

The success of this synthesis hinges on the precise control of regioselectivity during the lithiation step. Herein lies the expertise in applying Directed Ortho-Metalation principles.[1][2][3]

-

The Role of Directing Groups: The substituents on the aromatic ring guide the deprotonation to a specific position. In 1-chloro-3,5-difluoro-2-methylbenzene, the fluorine and chlorine atoms are moderate directing metalation groups (DMGs).[1] They coordinate with the lithium atom of the organolithium base, lowering the pKa of the adjacent ortho protons. The C6 proton is positioned ortho to the chloro group and one of the fluoro groups, making it the most acidic and sterically accessible site for deprotonation.

-

Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this transformation.[2] While sec-butyllithium and tert-butyllithium are stronger bases, their increased steric bulk can sometimes hinder approach to the target proton. n-BuLi provides a good balance of reactivity and selectivity for this substrate.

-

The Function of TMEDA: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a crucial additive. It is a bidentate Lewis base that chelates the lithium ion, breaking down the aggregate structure of n-BuLi in solution.[4] This de-aggregation increases the effective basicity of the reagent and enhances the rate and regioselectivity of the ortho-lithiation.

-

Cryogenic Conditions: The reaction is conducted at -78 °C (the sublimation temperature of dry ice) for several critical reasons. Firstly, the aryllithium intermediate is thermally unstable and can undergo side reactions at higher temperatures. Secondly, the low temperature prevents unwanted side reactions such as halogen-metal exchange, which can be competitive with deprotonation, especially with aryl chlorides.[2]

-

Anhydrous Environment: Organolithium reagents are extremely reactive towards protic sources, including water. The reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the n-BuLi and the aryllithium intermediate.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-chloro-3,5-difluoro-2-methylbenzene | 162.57 | 10.0 | 1.63 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| TMEDA | 116.21 | 11.0 | 1.65 mL |

| Dry Ice (solid CO₂) | 44.01 | Excess | ~20 g |

| 3 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |

| Ethyl Acetate | 88.11 | - | ~100 mL |

| Saturated Brine Solution | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-chloro-3,5-difluoro-2-methylbenzene (1.63 g, 10.0 mmol).

-

Add anhydrous THF (50 mL) via a syringe.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

-

Directed Ortho-Metalation:

-

To the cooled solution, add TMEDA (1.65 mL, 11.0 mmol) dropwise via a syringe.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

-

-

Carboxylation:

-

In a separate dry beaker, place an excess of freshly crushed dry ice (~20 g).

-

While stirring vigorously, slowly transfer the cold aryllithium solution onto the dry ice via a cannula. This should be done carefully to control the sublimation of CO₂.

-

Allow the mixture to warm to room temperature slowly as the excess dry ice sublimes.

-

-

Workup and Extraction:

-

Once at room temperature, quench the reaction by slowly adding 3 M HCl until the solution is acidic (pH ~1-2), which will dissolve the lithium salts and protonate the carboxylate.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Data Presentation

| Parameter | Value |

| Starting Material | 1-chloro-3,5-difluoro-2-methylbenzene |

| Key Reagents | n-Butyllithium, TMEDA, CO₂ (Dry Ice) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 1 hour (lithiation) |

| Expected Product | This compound |

| Anticipated Yield | 70-85% (based on similar reactions) |

| Purity | >95% after purification |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

Sources

Application Note: Derivatization of 6-Chloro-2,4-difluoro-3-methylbenzoic acid for Biological Screening

Abstract

This application note provides a comprehensive guide for the chemical derivatization of 6-Chloro-2,4-difluoro-3-methylbenzoic acid, a halogenated aromatic scaffold, to generate a library of novel compounds for biological screening. We present detailed, validated protocols for the synthesis of amide, ester, and hydrazide-hydrazone derivatives. The rationale behind the strategic incorporation of fluorine and other halogens in medicinal chemistry is discussed, highlighting their potential to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Furthermore, we outline standardized protocols for preliminary biological evaluation, specifically in vitro antimicrobial and anticancer cytotoxicity assays, to assess the therapeutic potential of the synthesized library. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Rationale

The strategic modification of lead compounds is a cornerstone of modern drug discovery. This compound represents a promising starting scaffold due to the presence of multiple halogen substituents. Fluorine, in particular, is a bioisostere of hydrogen but possesses unique properties such as high electronegativity, which can modulate the acidity (pKa) of adjacent functional groups, influence molecular conformation, and block metabolic oxidation sites, often leading to improved metabolic stability and bioavailability.[1][2][4] The chlorine atom and methyl group further contribute to the molecule's lipophilicity and steric profile, offering multiple points for structure-activity relationship (SAR) studies.

Derivatization of the carboxylic acid moiety is a classic and highly effective strategy in medicinal chemistry.[5] It allows for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and interactions with biological targets. By converting the carboxylic acid into amides, esters, and other functional groups, researchers can systematically alter properties such as solubility, hydrogen bonding capacity, and overall molecular shape to optimize for potency and selectivity.[6][7] Benzoic acid derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10]

This note details three robust derivatization pathways and subsequent biological screening protocols to facilitate the discovery of novel bioactive agents based on the this compound core.

Characteristics of the Core Scaffold

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅ClF₂O₂

-

Molecular Weight: 206.57 g/mol

-

Structure:

The key reactive site for the protocols described herein is the carboxylic acid group (-COOH), which can be readily activated for nucleophilic acyl substitution.

Synthetic Derivatization Protocols

The following protocols are designed to be robust and applicable to a wide range of commercially available building blocks. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Amide bond formation is one of the most widely used reactions in medicinal chemistry.[6][11] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid.[12] HOBt is added as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[13]

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

A diverse selection of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol can drive the equilibrium towards the product ester.[14] This method is cost-effective and straightforward for synthesizing simple alkyl and benzyl esters.

Materials:

-

This compound

-

A selection of alcohols (e.g., methanol, ethanol, benzyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the mixture.

-

Heat the reaction mixture to reflux (temperature depends on the alcohol used) and maintain for 4-16 hours.[15] Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water (1x), saturated NaHCO₃ solution (2x, until effervescence ceases), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude ester by flash column chromatography if necessary.

-

Validation: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of Hydrazide-Hydrazone Derivatives

This two-step protocol first creates an acyl hydrazide, a versatile intermediate, which can then be condensed with various aldehydes or ketones to form hydrazones.[16][17][18] Acyl hydrazides themselves are an important class of compounds in medicinal chemistry.

Step 3A: Synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl hydrazide

Materials:

-

This compound methyl ester (synthesized via Protocol 2)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Methanol

Step-by-Step Methodology:

-

Dissolve the methyl ester of the starting acid (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3-5 eq) to the solution.

-

Heat the mixture to reflux for 6-12 hours. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the acyl hydrazide.

-

Validation: Confirm the structure of the hydrazide by NMR and HRMS.

Step 3B: Synthesis of Hydrazones

Materials:

-

6-Chloro-2,4-difluoro-3-methylbenzoyl hydrazide (from Step 3A)

-

A selection of aromatic or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, cinnamaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

-

Dissolve the acyl hydrazide (1.0 eq) in ethanol.

-

Add the desired aldehyde (1.0-1.1 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-6 hours.

-

Monitor the reaction by TLC. A precipitate often forms upon product formation.

-

Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry.

-

Validation: Characterize the final hydrazone derivative by NMR and HRMS.

Visualization of Synthetic Workflow

The overall derivatization strategy can be visualized as a divergent synthesis approach starting from the core benzoic acid scaffold.

Caption: Divergent synthesis workflow for creating a chemical library.

Proposed Biological Screening Protocols

Based on the known activities of halogenated aromatic compounds, initial screening should focus on antimicrobial and anticancer assays.[7][19]

Protocol 4: Antimicrobial Screening - Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]

Materials:

-

Synthesized derivatives dissolved in DMSO (e.g., at 10 mg/mL)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-